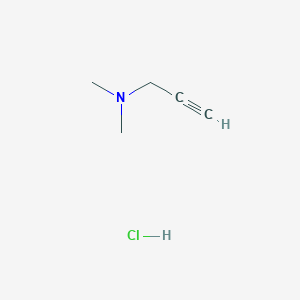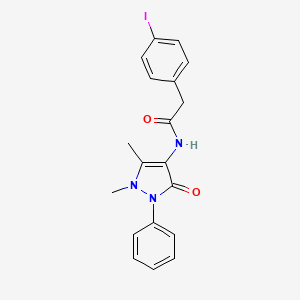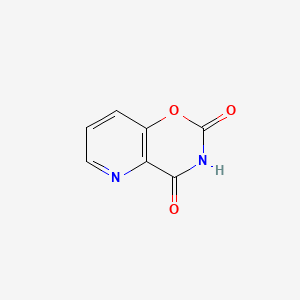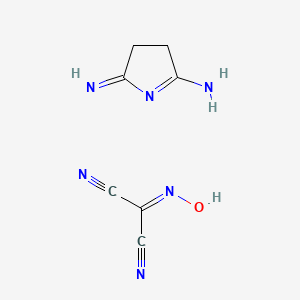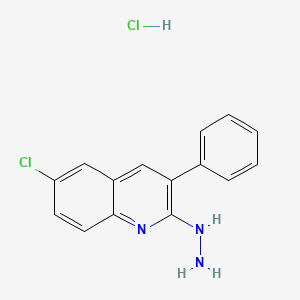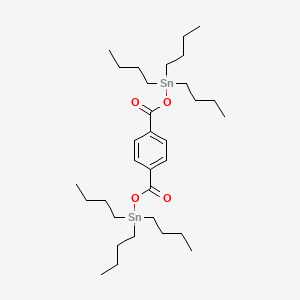
(Terephthaloylbis(oxy))bis(tributylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Terephthaloylbis(oxy))bis(tributylstannane) is a heterocyclic organic compound with the molecular formula C₃₂H₅₈O₄Sn₂ and a molecular weight of 744.22 g/mol . It is also known by its IUPAC name, bis(tributylstannyl) benzene-1,4-dicarboxylate . This compound is primarily used in experimental and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Terephthaloylbis(oxy))bis(tributylstannane) typically involves the reaction of terephthaloyl chloride with tributyltin oxide under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as toluene, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Terephthaloylbis(oxy))bis(tributylstannane) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(Terephthaloylbis(oxy))bis(tributylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form stannous derivatives.
Substitution: The tributyltin groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(Terephthaloylbis(oxy))bis(tributylstannane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stannylated intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of (Terephthaloylbis(oxy))bis(tributylstannane) involves its interaction with molecular targets through its stannyl groups. These interactions can lead to the formation of covalent bonds with other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(tributyltin) oxide
- Tributyltin acetate
- Tributyltin fluoride
- Tributyl(methacryloyloxy)stannane
- Tributyl(oleoyloxy)stannane
Uniqueness
(Terephthaloylbis(oxy))bis(tributylstannane) is unique due to its terephthaloyl backbone, which provides distinct chemical properties and reactivity compared to other tributyltin compounds. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.
Propiedades
Número CAS |
4756-53-0 |
|---|---|
Fórmula molecular |
C32H58O4Sn2 |
Peso molecular |
744.2 g/mol |
Nombre IUPAC |
bis(tributylstannyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C8H6O4.6C4H9.2Sn/c9-7(10)5-1-2-6(4-3-5)8(11)12;6*1-3-4-2;;/h1-4H,(H,9,10)(H,11,12);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
HSBBMDFJUAGUJW-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=C(C=C1)C(=O)O[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



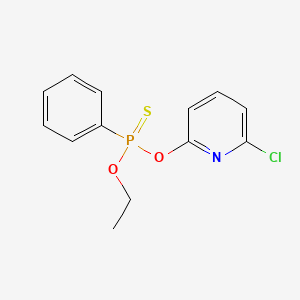
![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)
